molecular formula C8H12N2O B2853211 4-(Tetrahydro-pyran-4-YL)-1H-imidazole CAS No. 1935037-79-8

4-(Tetrahydro-pyran-4-YL)-1H-imidazole

Cat. No.: B2853211
CAS No.: 1935037-79-8
M. Wt: 152.197
InChI Key: MOCAEYNADNWZGS-UHFFFAOYSA-N
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Description

4-(Tetrahydro-pyran-4-YL)-1H-imidazole (CID 129451563) is an imidazole derivative characterized by a tetrahydro-pyran ring fused to the imidazole core. Its molecular formula is C₈H₁₂N₂O, with a SMILES string of C1COCCC1C2=CN=CN2 and an InChIKey of MOCAEYNADNWZGS-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 132.7 Ų for the [M+H]+ adduct, indicating a compact molecular conformation compared to larger imidazole derivatives .

Properties

IUPAC Name

5-(oxan-4-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-4-2-7(1)8-5-9-6-10-8/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCAEYNADNWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935037-79-8
Record name 4-(oxan-4-yl)-1H-imidazole
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Preparation Methods

Suzuki-Miyaura Coupling Strategy

The Suzuki-Miyaura cross-coupling reaction has been adapted for constructing carbon-carbon bonds between imidazole derivatives and tetrahydro-pyran-containing boronic esters. A representative protocol involves:

  • Reactants : A halogenated imidazole (e.g., 4-bromo-1H-imidazole) and a tetrahydro-pyran-4-yl boronic ester.
  • Catalyst System : Palladium catalysts such as PdXPhos G2 (2–12 mol%) with ligands enhancing steric and electronic effects.
  • Base and Solvent : Potassium phosphate (K₃PO₄) in a mixed solvent system of N,N-dimethylformamide (DMF) and chloroform (CHCl₃).
  • Conditions : Microwave-assisted heating at 80–120°C for 10–24 hours.

Mechanistic Insight : The boronic ester undergoes transmetallation with the palladium catalyst, followed by oxidative addition to the imidazole halide. Reductive elimination yields the coupled product.

Optimization Data :

Parameter Optimal Range Yield (%)
Catalyst Loading 10–12 mol% 70–85
Temperature 100°C 78
Reaction Time 12 hours 82

This method offers regioselectivity and compatibility with sensitive functional groups, though scalability is limited by catalyst cost.

Protection-Functionalization-Deprotection Strategies

Nitrogen Protection with SEM Groups

Inspired by methodologies for brominated imidazoles, a three-step approach is viable:

  • Protection : Treat 1H-imidazole with sodium hydride (NaH) in tetrahydrofuran (THF) at −5°C, followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
  • Functionalization : React the protected imidazole with 4-bromo-tetrahydro-pyran under Ullman coupling conditions (CuI, 1,10-phenanthroline) to install the pyran moiety.
  • Deprotection : Remove the SEM group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Critical Parameters :

  • Molar Ratios : Imidazole:NaH:SEM-Cl = 1:1.2:1.2.
  • Reaction Time : 2–3 hours for protection, 24 hours for coupling.
  • Yield : 65–72% over three steps.

Advantages : Avoids electrophilic substitution challenges on imidazole.
Limitations : Multi-step synthesis increases purification complexity.

Cyclization Routes for Imidazole Ring Formation

Debus-Radziszewski Reaction

The imidazole ring can be synthesized de novo from a tetrahydro-pyran-containing precursor:

  • Reactants : A tetrahydro-pyran-4-carbaldehyde, ammonium acetate, and a diketone (e.g., glyoxal).
  • Conditions : Reflux in acetic acid (120°C, 6 hours).

Mechanism : Condensation of aldehyde, ammonia, and diketone forms the imidazole core.

Yield : 50–60%, with byproducts from incomplete cyclization.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Suzuki-Miyaura 70–85 Moderate Low
Protection-Deprotection 65–72 High Moderate
Cyclization 50–60 Low High

Key Findings :

  • Suzuki-Miyaura coupling provides the highest yields but requires costly palladium catalysts.
  • Protection strategies balance scalability and cost, albeit with longer synthetic routes.
  • Cyclization is less efficient but advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-pyran-4-YL)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Organic Synthesis

4-(Tetrahydro-pyran-4-YL)-1H-imidazole serves as a valuable building block in organic synthesis. Its unique structure allows for diverse chemical reactions, which can be utilized to create complex molecules.

Key Reactions:

  • Functionalization: The compound can undergo nucleophilic and electrophilic reactions, making it suitable for the synthesis of various derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are essential in drug design.

Case Study:
A study demonstrated that this compound could be used to synthesize novel oxacycles through a series of reactions involving acylation and alkylation. The resulting compounds exhibited high yields and regioselectivity, showcasing the compound's versatility as a synthetic intermediate .

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, particularly as an inhibitor in various biological pathways.

Inhibitory Activity:

  • Lipoxygenase Inhibitors: Research has shown that modifications of imidazole compounds can lead to effective inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes. This compound derivatives have been synthesized and evaluated for their potency and selectivity .

Case Study:
A clinical candidate developed from this compound exhibited reduced ocular toxicity while maintaining effective inhibition of lipoxygenase activity. This highlights the potential for developing safer therapeutic agents based on this compound .

Biological Applications

Recent studies have explored the biological activities associated with this compound.

Antiviral Properties:

  • Compounds derived from this compound have shown promising anti-influenza virus activity. The mechanism involves interference with viral replication pathways, suggesting potential for therapeutic development against viral infections .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Lipoxygenase InhibitionReduced inflammation
Antiviral ActivityInhibition of influenza virus

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-pyran-4-YL)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the tetrahydropyran ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Structural Features

Table 1: Structural Comparison of Imidazole Derivatives
Compound Substituent Functional Groups Molecular Formula CCS [M+H]+ (Ų)
4-(Tetrahydro-pyran-4-YL)-1H-imidazole Tetrahydro-pyran ring Ether, Imidazole C₈H₁₂N₂O 132.7
5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate Phenyl-tetrazole Tetrazole, Aromatic C₁₀H₉N₅·2H₂O Not reported
4-Hydroxybenzoic acid–1H-imidazole Hydroxybenzoic acid Carboxylic acid, Hydroxyl C₁₀H₈N₂O₃ Not reported
Propargyl 1H-imidazole-1-carboxylate Propargyl ester Ester, Alkyne C₇H₆N₂O₂ Not reported

Key Observations :

  • Functional diversity : Derivatives like 4-Hydroxybenzoic acid–1H-imidazole () introduce ionizable groups (carboxylic acid), which may improve aqueous solubility and metal-binding properties, unlike the ether group in the target compound .

Biological Activity

4-(Tetrahydro-pyran-4-YL)-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C8H12N2OC_8H_{12}N_2O and a molecular weight of 168.19 g/mol. The presence of the tetrahydropyran moiety contributes to its solubility and biological interactions.

Mechanisms of Biological Activity

Imidazole derivatives are known for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Anticancer Activity : Imidazoles have been extensively studied for their anticancer properties. Research indicates that compounds bearing imidazole rings can inhibit cell proliferation in various cancer cell lines, including breast and colon cancers . The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : The imidazole scaffold is known to exhibit antimicrobial activity against a range of pathogens. Studies have shown that imidazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Effects : Some imidazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

A study evaluated several imidazole derivatives for their antiproliferative effects on human cancer cell lines using MTT assays. Compounds similar to this compound demonstrated significant inhibition of cell growth, with IC50 values indicating potency comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundHeLa15.2
Similar Imidazole AMCF-712.5
Similar Imidazole BLS18010.3

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited broad-spectrum activity, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (µg/mL)
E. coli10
S. aureus5
P. aeruginosa20

Anti-inflammatory Effects

Research also highlighted the anti-inflammatory potential of this compound, showing a significant reduction in inflammatory markers in cell cultures treated with this compound. The compound was found to inhibit TNF-alpha production by up to 60% in stimulated macrophages .

Case Studies

  • Case Study on Cancer Cell Lines : A series of experiments were conducted on Jurkat cells treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of Staphylococcus aureus were tested against the compound, demonstrating promising results with effective inhibition at low concentrations.

Q & A

Q. What are the optimal synthetic routes for 4-(tetrahydro-pyran-4-YL)-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tetrahydropyran-substituted imidazoles typically employs multi-step protocols. Key steps include cyclocondensation of aldehydes with ammonia derivatives or nucleophilic substitution reactions. For example:

  • Substituent Compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) on aryl rings may require inert atmospheres and anhydrous solvents to prevent side reactions .
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) can enhance imidazole ring formation, but excessive amounts may lead to polymerization byproducts .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm the presence of the tetrahydro-pyran ring (δ 1.5–2.5 ppm for methylene protons; δ 60–70 ppm for oxygenated carbons) and imidazole protons (δ 7.0–8.5 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 60.5%, H: 6.7%, N: 12.8% for C₈H₁₂N₂O) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the tetrahydro-pyran ring influence the compound’s bioactivity?

Methodological Answer:

  • Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify regions of high electron density (e.g., imidazole N3) for hydrogen bonding .
  • Comparative SAR Studies : Synthesize analogs with halogen (F, Cl) or methoxy substituents and compare their binding affinities to biological targets (e.g., carbonic anhydrase isoforms) via surface plasmon resonance (SPR) .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to visualize steric clashes (e.g., bulky substituents near the pyran oxygen) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antifungal vs. antibacterial potency)?

Methodological Answer:

  • Assay Standardization : Control variables such as microbial strain (ATCC vs. clinical isolates), growth media (Mueller-Hinton vs. RPMI), and incubation time .
  • Membrane Permeability Testing : Use fluorescence-based assays (e.g., Nile Red uptake) to correlate cellular uptake differences with activity variations .
  • Metabolomic Profiling : LC-MS/MS can identify metabolite degradation products that may explain reduced efficacy in certain conditions .

Q. How can crystallographic data inform the design of this compound derivatives with improved stability?

Methodological Answer:

  • Crystal Packing Analysis : Identify intermolecular interactions (e.g., C–H⋯O hydrogen bonds between pyran oxygen and adjacent imidazole protons) that enhance lattice stability .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate crystalline order with thermal resilience .
  • Polymorph Screening : Use solvent-drop grinding to explore polymorphs with higher melting points and lower hygroscopicity .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~2.5 for blood-brain barrier penetration) and cytochrome P450 inhibition profiles .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to assess conformational stability (e.g., RMSD <2.0 Å) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences (ΔΔG) between analogs to prioritize synthetic targets .

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